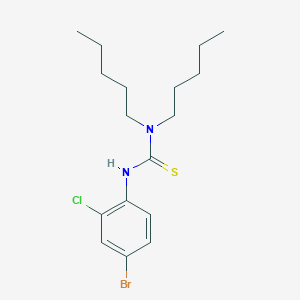
N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, also known as BDP or BRL-15572, is a compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential use as a therapeutic agent in various fields of medicine.
Mecanismo De Acción
The exact mechanism of action of N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, anxiety, and perception. By blocking this receptor, N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide may modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been shown to decrease levels of glutamate, an excitatory neurotransmitter that is involved in pain signaling and addiction. This may contribute to its potential use in the treatment of pain and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has several advantages as a research tool. It has a high affinity and selectivity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has several limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential use in the treatment of pain, addiction, and neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its effects on other serotonin receptors and other neurotransmitter systems, which may provide insights into its mechanism of action and potential therapeutic uses. Additionally, future research could focus on developing more potent and selective analogs of N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide that may have improved pharmacological properties and therapeutic potential.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential use as a therapeutic agent in various fields of medicine. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(4-butylphenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of pain, addiction, and neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O/c1-2-3-4-16-5-7-17(8-6-16)24-21(27)26-13-11-25(12-14-26)18-9-10-19(22)20(23)15-18/h5-10,15H,2-4,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHFNMCRPOMXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-8-[4-(trifluoromethyl)pyridin-2-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4280913.png)
![5-{5-[(4-propylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4280921.png)
![4-(2-methoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4280923.png)



![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4280953.png)
![3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4280961.png)
![ethyl 2-({[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280976.png)


![2-({[(4-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4280994.png)
![N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4280997.png)
![N-benzyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4281002.png)